molecular formula C22H21N3O4 B14127384 N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan CAS No. 1212331-08-2

N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan

Cat. No.: B14127384
CAS No.: 1212331-08-2
M. Wt: 391.4 g/mol
InChI Key: FLSRXHAKOWBIRZ-IBGZPJMESA-N
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Description

N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan is a compound that belongs to the class of indole derivatives Indole derivatives are significant in natural products and drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan typically involves the reaction of 5-methoxyindole with an appropriate acylating agent, followed by coupling with L-tryptophan. One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan is unique due to its specific substitution pattern and the presence of the L-tryptophan moiety. This unique structure imparts distinct biological and chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1212331-08-2

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[2-(5-methoxyindol-1-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C22H21N3O4/c1-29-16-6-7-20-14(10-16)8-9-25(20)13-21(26)24-19(22(27)28)11-15-12-23-18-5-3-2-4-17(15)18/h2-10,12,19,23H,11,13H2,1H3,(H,24,26)(H,27,28)/t19-/m0/s1

InChI Key

FLSRXHAKOWBIRZ-IBGZPJMESA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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